3,6-Di(ethanesulfonyl)pyridazine
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Overview
Description
3,6-Di(ethanesulfonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with ethanesulfonyl groups at the 3 and 6 positions. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(ethanesulfonyl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(ethanesulfonyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted pyridazine compounds .
Scientific Research Applications
3,6-Di(ethanesulfonyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,6-Di(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition of enzyme activity or receptor binding. The pyridazine ring can also participate in π-π stacking interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(ethanesulfonyl)pyridazine: Known for its strong hydrogen bonding and electrostatic interactions.
3,6-Di(methanesulfonyl)pyridazine: Similar structure but with methyl groups instead of ethyl groups, leading to different physicochemical properties.
3,6-Di(phenylsulfonyl)pyridazine: Contains phenyl groups, which can enhance π-π stacking interactions and hydrophobicity
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. The ethanesulfonyl groups provide a good balance between solubility and reactivity, making it suitable for both biological and industrial applications .
Properties
CAS No. |
62645-18-5 |
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Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3,6-bis(ethylsulfonyl)pyridazine |
InChI |
InChI=1S/C8H12N2O4S2/c1-3-15(11,12)7-5-6-8(10-9-7)16(13,14)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QXEAKHNVLKSXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)S(=O)(=O)CC |
Origin of Product |
United States |
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